
MePPEP
概要
準備方法
MEPPEPの合成には、いくつかのステップが含まれます。出発物質であるデスメチルthis compoundを、N,N-ジメチルホルムアミドとテトラブチルアンモニウムヒドロキシドを塩基として、[11C]ヨードメタンと反応させます。 反応混合物をその後、高速液体クロマトグラフィー(HPLC)を用いて精製して、最終生成物を得ます . 工業的な製造方法には、サイクロトロンを使用して放射性[11C]二酸化炭素を生成し、それを[11C]this compoundの合成に使用することが含まれます .
化学反応の分析
MEPPEPは、放射性標識や精製など、いくつかのタイプの化学反応を受けます。放射性標識プロセスには、放射性同位体[11C]を化合物に組み込むことが含まれます。 これらの反応で使用される一般的な試薬には、[11C]ヨードメタン、N,N-ジメチルホルムアミド、およびテトラブチルアンモニウムヒドロキシドが含まれます . これらの反応から生成される主要な生成物は、放射性標識されたthis compoundであり、その後HPLCを用いて精製されます .
科学研究における用途
This compoundは、主に、脳内のカンナビノイドCB1受容体を画像化するポジトロン断層撮影(PET)放射性リガンドとして、科学研究に使用されています。 この化合物は、脳への取り込みが高く、CB1受容体に対して高い特異的シグナルを提供するため、ヒトおよび非ヒト霊長類の脳におけるこれらの受容体の分布と密度を調べるのに役立ちます . さらに、this compoundは、CB1受容体選択的薬剤の効果を評価し、脳内におけるこれらの薬剤の薬物動態を研究するために使用されてきました .
科学的研究の応用
Key Applications
- Imaging Cannabinoid Receptors : MePPEP is primarily used to visualize CB1 receptors, which are implicated in various neurological and psychiatric conditions. Its high brain uptake allows for detailed imaging of receptor distribution patterns .
- Quantification of Receptor Density : Studies have demonstrated that this compound can quantify CB1 receptor availability using compartmental modeling techniques. This quantification is crucial for understanding receptor dynamics in health and disease .
- Exploration of Neuropsychiatric Disorders : Recent studies employing this compound have linked variations in CB1 receptor levels to cognitive functioning and symptom severity in patients with psychiatric disorders, such as schizophrenia and affective disorders .
Case Study 1: Quantification in Healthy Subjects
In a study involving 17 healthy subjects, this compound was administered to assess its ability to quantify CB1 receptors using PET scans. The results indicated high uptake levels, particularly in the putamen region, demonstrating the compound's efficacy in measuring receptor density accurately .
Case Study 2: Neuropsychiatric Implications
Another significant study examined the relationship between CB1 receptor levels measured by this compound and cognitive functioning among patients receiving psychiatric intervention. Findings revealed that lower receptor availability correlated with greater symptom severity, underscoring the potential of this compound in clinical settings .
作用機序
MEPPEPは、脳内のカンナビノイドCB1受容体に可逆的に、かつ高い特異性を持って結合することで、その効果を発揮します。 This compoundのこれらの受容体への結合により、PETイメージングを使用してCB1受容体の分布を可視化および定量化することができます . このプロセスに関与する分子標的は、線条体、小脳、視床、橋など、広く分布しているCB1受容体です .
類似の化合物との比較
This compoundは、18F-FMPEP-d2など、CB1受容体を画像化するために使用される他のPET放射性リガンドに似ています。 両方の化合物は、脳への取り込みが高く、CB1受容体に対して高い特異的シグナルを提供します . this compoundは、18F-FMPEP-d2と比較して半減期が短く、特定のイメージング研究における有用性に影響を与える可能性があります . 他の類似の化合物には、11C-Fthis compoundと18F-FEPEPがあり、CB1受容体の画像化における潜在的な使用について研究されています .
類似化合物との比較
MEPPEP is similar to other PET radioligands used for imaging CB1 receptors, such as 18F-FMPEP-d2. Both compounds have high brain uptake and provide high specific signals to CB1 receptors . this compound has a shorter half-life compared to 18F-FMPEP-d2, which may affect its utility in certain imaging studies . Other similar compounds include 11C-Fthis compound and 18F-FEPEP, which have been studied for their potential use in imaging CB1 receptors .
生物活性
MePPEP, or [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one], is a radioligand developed primarily for imaging cannabinoid CB1 receptors using positron emission tomography (PET). This compound has garnered attention due to its high affinity for CB1 receptors, its pharmacological properties, and its implications in neuropsychiatric research. This article delves into the biological activity of this compound, supported by various studies and findings.
This compound is characterized by:
- High Affinity : Kb value of 0.574 ± 0.207 nM for human CB1 receptors, indicating strong binding capability.
- Lipophilicity : LogD7.4 measured at 4.8, suggesting good membrane permeability which is crucial for brain uptake.
- Receptor Specificity : Significantly higher affinity for CB1 compared to CB2 receptors (363 ± 87.4 nM) .
Brain Uptake and Distribution
Research shows that following intravenous injection of [^11C]this compound:
- Rapid Brain Uptake : Peak brain activity reached almost 600% standardized uptake value (SUV) within 10–20 minutes post-injection, particularly in the cerebellum and striatum, regions known for high CB1 receptor density .
- Regional Variability : The distribution of radioactivity was consistent with known CB1 receptor localization, with lower uptake in areas like the thalamus and pons .
Pharmacological Displacement Studies
In studies utilizing pharmacological agents:
- Inverse Agonist Activity : Rimonabant, an inverse agonist, displaced over 90% of this compound binding in the brain, confirming the specificity of this compound for CB1 receptors .
- Agonist Interaction : Direct acting agonists did not significantly displace this compound binding, suggesting that this compound may bind to non-overlapping sites compared to agonists .
Metabolism and Clearance
This compound exhibits rapid clearance from plasma:
- Plasma Activity Dynamics : The concentration of unchanged [^11C]this compound in plasma peaked at about 1 minute and decreased significantly within 10 minutes post-injection .
- Radiometabolite Profiles : At the end of studies, radiometabolites accounted for approximately 13% of total radioactivity in the brain, indicating some metabolic processing while maintaining a majority as the parent compound .
Case Studies
A notable study involved neuroimaging in nonhuman primates:
- Study Design : The study assessed the kinetics of this compound uptake and confirmed its utility as a PET radioligand for visualizing CB1 receptors.
- Findings : High specific signals were obtained in regions with dense CB1 receptor populations, validating its application in understanding neuropsychiatric disorders related to cannabinoid signaling .
Implications for Neuropsychiatric Research
The ability to visualize CB1 receptors using this compound has significant implications:
- Understanding Disorders : Insights into how dysregulation of the endocannabinoid system contributes to conditions like schizophrenia and obesity have emerged from studies utilizing this compound .
- Potential Therapeutic Targets : The findings support further exploration into selective CB1 antagonists as potential treatments for metabolic disorders associated with psychosis.
Summary Table of Findings
Parameter | Value/Description |
---|---|
Chemical Structure | [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one] |
Kb (CB1) | 0.574 ± 0.207 nM |
LogD7.4 | 4.8 |
Peak Brain Uptake | ~600% SUV within 10–20 min |
Displacement by Rimonabant | >90% displacement |
Radiometabolites | ~13% of total radioactivity in brain |
特性
IUPAC Name |
(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDWRQYMMIHHK-UOKFIYJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147419 | |
Record name | MEPPEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059188-74-7 | |
Record name | MEPPEP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEPPEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPPEP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。